Methyl-4-oxo-4-phenyl-2-butenoate

Description

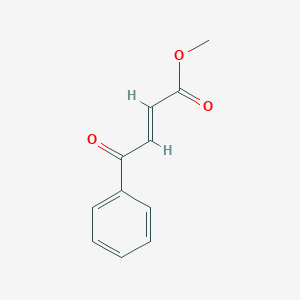

Structure

3D Structure

Properties

IUPAC Name |

methyl (E)-4-oxo-4-phenylbut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3/c1-14-11(13)8-7-10(12)9-5-3-2-4-6-9/h2-8H,1H3/b8-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNEGOHIZLROWAT-BQYQJAHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C/C(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14274-07-8 | |

| Record name | NSC49218 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49218 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl-4-oxo-4-phenyl-2-butenoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for methyl-4-oxo-4-phenyl-2-butenoate, a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals. This document details the core methodologies, presents quantitative data in a structured format, and includes detailed experimental protocols for the key reactions cited. Visual diagrams generated using Graphviz are provided to illustrate the reaction pathways and experimental workflows.

Introduction

This compound, with the chemical formula C₁₁H₁₀O₃, is a key building block in organic synthesis.[1] Its structure, featuring a reactive α,β-unsaturated ketone system and an ester functional group, makes it a versatile precursor for a variety of more complex molecules. This guide will explore the most common and effective methods for its preparation, providing the necessary details for laboratory-scale synthesis and process development.

Core Synthesis Pathways

There are three primary routes for the synthesis of this compound:

-

Esterification of (E)-4-oxo-4-phenyl-2-butenoic acid: This is a straightforward and widely used method that starts from the corresponding carboxylic acid.

-

One-Pot Friedel-Crafts Acylation and Esterification: An efficient, atom-economical approach that is particularly suited for industrial-scale production.

-

Two-Step Synthesis via Aldol Condensation: This pathway involves the initial formation of the carbon-carbon bond through an aldol condensation, followed by esterification.

Pathway 1: Esterification of (E)-4-oxo-4-phenyl-2-butenoic Acid

This pathway is a classic and reliable method for the synthesis of this compound. It involves the direct conversion of the carboxylic acid precursor, (E)-4-oxo-4-phenyl-2-butenoic acid (also known as trans-3-benzoylacrylic acid), to its methyl ester.

Experimental Protocol: Fischer-Speier Esterification

The Fischer-Speier esterification is a common acid-catalyzed esterification method.[2]

Materials:

-

(E)-4-oxo-4-phenyl-2-butenoic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium bicarbonate (saturated solution)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

To a solution of (E)-4-oxo-4-phenyl-2-butenoic acid (1.0 equivalent) in an excess of anhydrous methanol (e.g., 10-20 equivalents, serving as both reactant and solvent) in a round-bottom flask, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).

-

Equip the flask with a reflux condenser and heat the reaction mixture to reflux.[3][4]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

After completion, allow the mixture to cool to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

The crude product can be further purified by column chromatography on silica gel or by recrystallization.

Pathway 2: One-Pot Friedel-Crafts Acylation and Esterification

This modern approach allows for the direct synthesis of this compound from simple starting materials in a single step, making it an attractive option for large-scale synthesis.[5]

Experimental Protocol: One-Pot Synthesis

This protocol is based on a patented industrial process.[5]

Materials:

-

Benzene

-

Maleic anhydride

-

Dimethyl sulfate (or another methylating agent)

-

Aluminum chloride (AlCl₃) (or another Lewis acid catalyst)

-

Anhydrous dichloromethane (or another suitable solvent)

-

Hydrochloric acid (1N)

-

Sodium bicarbonate (saturated solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 equivalents) to anhydrous dichloromethane.

-

Cool the suspension to 0-5 °C in an ice bath.

-

In a separate flask, prepare a solution of maleic anhydride (1.0 equivalent) and benzene (1.0 equivalent) in dichloromethane.

-

Add the benzene-maleic anhydride solution dropwise to the aluminum chloride suspension while maintaining the temperature between 0-5 °C.

-

After the addition is complete, add dimethyl sulfate (1.1 equivalents) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

-

Upon completion, carefully quench the reaction by pouring it into a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash them with 1N HCl, water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Pathway 3: Two-Step Synthesis via Aldol Condensation

This pathway offers a versatile route to the target molecule, starting from readily available ketones and glyoxylic acid. The initial aldol condensation can often be promoted by microwave irradiation to reduce reaction times.[6][7]

Experimental Protocol

Step 1: Microwave-Assisted Aldol Condensation [6]

Materials:

-

Acetophenone

-

Glyoxylic acid monohydrate

-

p-Toluenesulfonic acid (TsOH) monohydrate

-

Dioxane

-

Microwave reactor vials

-

Standard laboratory glassware

Procedure:

-

In a microwave vial, combine acetophenone (1.0 equivalent), glyoxylic acid monohydrate (3.0 equivalents), and p-toluenesulfonic acid monohydrate (1.0 equivalent) in dioxane.

-

Seal the vial and place it in a microwave reactor.

-

Irradiate the mixture at a set temperature (e.g., 100-120 °C) for a specified time (e.g., 1-2 hours).

-

After cooling, remove the solvent under vacuum.

-

The crude (E)-4-oxo-4-phenyl-2-butenoic acid can be purified by recrystallization or used directly in the next step.

Step 2: Esterification

The (E)-4-oxo-4-phenyl-2-butenoic acid obtained from Step 1 can be esterified using the Fischer-Speier method as described in Pathway 1.

Quantitative Data Summary

| Pathway | Key Reaction Steps | Starting Materials | Reagents & Catalysts | Typical Reaction Conditions | Typical Yield | Purity |

| 1 | Fischer Esterification | (E)-4-oxo-4-phenyl-2-butenoic acid, Methanol | H₂SO₄ (catalytic) | Reflux, 2-4 h | >90% | High after purification |

| 2 | One-Pot Friedel-Crafts | Benzene, Maleic anhydride | AlCl₃, Dimethyl sulfate | 0°C to RT, 2-4 h | Good to Excellent | High after purification |

| 3 | Aldol Condensation & Esterification | Acetophenone, Glyoxylic acid | TsOH, then MeOH/H₂SO₄ | Microwave (100-120°C, 1-2 h), then Reflux | Moderate to Good (over 2 steps) | High after purification |

Yields and purity are dependent on the specific reaction conditions and purification methods employed.

Conclusion

The synthesis of this compound can be achieved through several effective pathways. The choice of method will depend on factors such as the availability of starting materials, the desired scale of the reaction, and the equipment available. The esterification of the pre-synthesized carboxylic acid is a reliable laboratory-scale method. The one-pot Friedel-Crafts reaction offers an efficient route for larger-scale production. The two-step aldol condensation approach provides flexibility in the synthesis of analogues by varying the starting ketone. The detailed protocols and comparative data in this guide are intended to assist researchers and drug development professionals in the successful synthesis of this important chemical intermediate.

References

- 1. This compound | C11H10O3 | CID 1484788 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Fischer Esterification [organic-chemistry.org]

- 3. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 4. Fischer Esterification – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]

- 5. EP1505054A1 - Process for producing 4-phenyl-4-oxo-2-butenoic ester derivative - Google Patents [patents.google.com]

- 6. Microwave-assisted synthesis of 4-oxo-2-butenoic acids by aldol-condensation of glyoxylic acid - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05539A [pubs.rsc.org]

- 7. Microwave-assisted synthesis of 4-oxo-2-butenoic acids by aldol-condensation of glyoxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl-4-oxo-4-phenyl-2-butenoate (CAS 14274-07-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl-4-oxo-4-phenyl-2-butenoate (CAS 14274-07-8), a compound with significant potential in antibacterial drug development. This document details its chemical and physical properties, provides an experimental protocol for its synthesis, summarizes its spectral data, and elucidates its mechanism of action as an inhibitor of the menaquinone biosynthesis pathway in Staphylococcus aureus, including methicillin-resistant strains (MRSA). The information is presented through structured tables and a detailed signaling pathway diagram to facilitate understanding and further research.

Chemical and Physical Properties

This compound is a chemical compound with the molecular formula C₁₁H₁₀O₃.[1][2] It is also known by synonyms such as (E)-4-oxo-4-phenyl-2-butenoic acid methyl ester and methyl (E)-4-oxo-4-phenylbut-2-enoate.[2]

| Property | Value | Reference |

| CAS Number | 14274-07-8 | [2] |

| Molecular Formula | C₁₁H₁₀O₃ | [1][2] |

| Molecular Weight | 190.19 g/mol | [2] |

| Melting Point | 199-201 °C | [3] |

| Boiling Point | 191 °C at 40 Torr | [3] |

| IUPAC Name | methyl (E)-4-oxo-4-phenylbut-2-enoate | [2] |

Synthesis

Experimental Protocol: Esterification of (E)-4-Oxo-4-phenylbut-2-enoic acid

This protocol describes the synthesis of this compound via the esterification of (E)-4-oxo-4-phenylbut-2-enoic acid. This method is adapted from procedures for similar esterification reactions.[4]

Materials:

-

(E)-4-Oxo-4-phenylbut-2-enoic acid

-

Methanol (reagent grade)

-

Sulfuric acid (concentrated)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous solution)

-

Anhydrous magnesium sulfate

-

Dichloromethane

-

Hexane

-

Ethyl acetate

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

-

Glass funnel

-

Beakers and graduated cylinders

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve (E)-4-oxo-4-phenylbut-2-enoic acid (1 equivalent) in an excess of methanol.

-

Acid Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux. Maintain reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

-

Neutralization: Carefully add a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.

-

Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Washing: Combine the organic layers and wash with brine.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate.

-

Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel, using a hexane-ethyl acetate gradient as the eluent, to yield this compound as a solid.

Synthesis Workflow

Spectral Data

The structural confirmation of this compound is supported by various spectroscopic techniques.

| Spectroscopic Data | Description |

| ¹H NMR | Data available on PubChem.[2] |

| ¹³C NMR | Data available on PubChem.[2] |

| FT-IR | Data available in the Aldrich FT-IR Collection.[5] |

| Mass Spectrometry | GC-MS data available on PubChem.[2] |

Biological Activity and Mechanism of Action

Anti-MRSA Activity

This compound and its derivatives have demonstrated significant antibacterial activity against both drug-sensitive and resistant strains of Staphylococcus aureus, including MRSA.[6] Minimum Inhibitory Concentration (MIC) values as low as 0.35-0.75 µg/mL have been reported.[6]

| Compound | Organism | MIC (µg/mL) | Reference |

| Methyl 4-(4-chlorophenyl)-4-oxobut-2-enoate | S. aureus (drug-sensitive) | 0.35 - 0.75 | [6] |

| Methyl 4-(4-chlorophenyl)-4-oxobut-2-enoate | S. aureus (MRSA) | 0.35 - 0.75 | [6] |

Mechanism of Action: Inhibition of Menaquinone Biosynthesis

The antibacterial activity of this compound stems from its inhibition of MenB, a crucial enzyme in the bacterial menaquinone (Vitamin K2) biosynthesis pathway.[6][7] Menaquinone is an essential component of the electron transport chain in bacteria, vital for cellular respiration and survival.[8][9][10]

The compound acts as a prodrug. Inside the bacterial cell, it is believed to be hydrolyzed and then reacts with Coenzyme A (CoA) to form a covalent adduct.[7] This adduct is the active inhibitor that binds to MenB (1,4-dihydroxy-2-naphthoyl-CoA synthase), blocking the synthesis of menaquinone.[6][7] The disruption of the electron transport chain ultimately leads to bacterial cell death.

Menaquinone Biosynthesis and Inhibition Pathway

Safety and Toxicology

Limited information is publicly available regarding the detailed toxicology of this compound. As with any research chemical, it should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, in a well-ventilated area. Further toxicological studies are required to fully characterize its safety profile for potential therapeutic applications.

Conclusion and Future Directions

This compound is a promising scaffold for the development of novel antibacterial agents targeting MRSA. Its well-defined mechanism of action, involving the inhibition of the essential menaquinone biosynthesis pathway, makes it an attractive candidate for further investigation. Future research should focus on a comprehensive evaluation of its toxicological profile, pharmacokinetic and pharmacodynamic properties, and the synthesis and screening of derivatives to optimize its potency and safety. The detailed experimental protocols and data presented in this guide provide a solid foundation for advancing the study of this compound and its potential clinical applications.

References

- 1. Menaquinone biosynthesis potentiates haem toxicity in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C11H10O3 | CID 1484788 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. methyl 4-oxo-4-phenylbut-2-enoate | CAS#:19522-25-9 | Chemsrc [chemsrc.com]

- 4. prepchem.com [prepchem.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. A Methyl 4-Oxo-4-phenylbut-2-enoate with in Vivo Activity against MRSA that Inhibits MenB in the Bacterial Menaquinone Biosynthesis Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CoA Adducts of 4-Oxo-4-phenylbut-2-enoates: Inhibitors of MenB from the M. tuberculosis Menaquinone Biosynthesis Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. royalsocietypublishing.org [royalsocietypublishing.org]

- 9. Allosteric inhibition of Staphylococcus aureus MenD by 1,4-dihydroxy naphthoic acid: a feedback inhibition mechanism of the menaquinone biosynthesis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. KEGG PATHWAY: Ubiquinone and other terpenoid-quinone biosynthesis - Staphylococcus aureus subsp. aureus Newman [kegg.jp]

Spectroscopic and Synthetic Profile of Methyl-4-oxo-4-phenyl-2-butenoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and a detailed synthetic protocol for Methyl-4-oxo-4-phenyl-2-butenoate (also known as methyl (E)-4-oxo-4-phenylbut-2-enoate).[1] This compound serves as a valuable building block in organic synthesis and drug discovery.

Spectroscopic Data

Table 1: ¹H NMR Spectroscopic Data

While a specific ¹H NMR spectrum for this compound was not found in the available literature, the expected chemical shifts and coupling constants can be inferred from the closely related compound, Ethyl (E)-4-Oxo-4-(4-methylphenyl)but-2-enoate. The data is presented below, with adjustments for the methyl ester group.

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~8.00 - 7.90 | m | 2H, Aromatic |

| ~7.60 - 7.40 | m | 3H, Aromatic |

| ~7.00 | d, J ≈ 16 Hz | 1H, -CO-CH= |

| ~6.80 | d, J ≈ 16 Hz | 1H, =CH-COO- |

| 3.78 | s | 3H, -OCH₃ |

Note: The chemical shifts for the aromatic protons and the vinyl protons are estimations based on analogous structures and general principles of NMR spectroscopy.

Table 2: ¹³C NMR Spectroscopic Data

¹³C NMR data for this compound is available through spectral databases.[1]

| Chemical Shift (δ, ppm) | Assignment |

| ~190.0 | C=O (Ketone) |

| ~166.0 | C=O (Ester) |

| ~145.0 | -CO-C H= |

| ~136.0 | Aromatic (Quaternary) |

| ~133.0 | Aromatic (CH) |

| ~129.0 | Aromatic (CH) |

| ~128.0 | =C H-COO- |

| ~52.0 | -OCH₃ |

Table 3: Infrared (IR) Spectroscopic Data

The characteristic IR absorption bands for this compound can be predicted based on its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3060 | Medium | C-H stretch (Aromatic) |

| ~2950 | Medium | C-H stretch (Aliphatic, -OCH₃) |

| ~1725 | Strong | C=O stretch (Ester) |

| ~1680 | Strong | C=O stretch (α,β-unsaturated Ketone) |

| ~1620 | Medium | C=C stretch (Alkenyl) |

| ~1600, 1450 | Medium-Weak | C=C stretch (Aromatic) |

| ~1280, 1170 | Strong | C-O stretch (Ester) |

Table 4: Mass Spectrometry (MS) Data

Mass spectrometry data (GC-MS) for this compound is available, indicating the molecular ion peak and common fragmentation patterns.[1]

| m/z | Relative Intensity (%) | Assignment |

| 190 | Moderate | [M]⁺ (Molecular Ion) |

| 159 | High | [M - OCH₃]⁺ |

| 131 | Moderate | [M - COOCH₃]⁺ |

| 105 | High | [C₆H₅CO]⁺ (Benzoyl cation) |

| 77 | High | [C₆H₅]⁺ (Phenyl cation) |

Experimental Protocols

The following section details a plausible experimental protocol for the synthesis and spectroscopic characterization of this compound. This protocol is adapted from established methods for the synthesis of similar compounds.

Synthesis of this compound

This synthesis can be achieved via the esterification of (E)-4-oxo-4-phenylbut-2-enoic acid.

Materials:

-

(E)-4-oxo-4-phenylbut-2-enoic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous solution of NaCl)

-

Anhydrous sodium sulfate

-

Dichloromethane

Procedure:

-

To a solution of (E)-4-oxo-4-phenylbut-2-enoic acid (1 equivalent) in anhydrous methanol (10 mL per gram of acid), add a catalytic amount of concentrated sulfuric acid (2-3 drops).

-

Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in dichloromethane and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR spectra are to be recorded on a 400 MHz or 500 MHz NMR spectrometer.

-

The sample should be dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as the internal standard.

Infrared (IR) Spectroscopy:

-

The IR spectrum can be obtained using a Fourier-transform infrared (FTIR) spectrometer.

-

The sample can be analyzed as a thin film on a NaCl or KBr plate, or as a KBr pellet.

Mass Spectrometry (MS):

-

Mass spectra can be acquired using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

Visualizations

Experimental Workflow for Synthesis

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Synthesis workflow for this compound.

Logical Relationship of Spectroscopic Analysis

This diagram shows the relationship between the compound and the different spectroscopic techniques used for its characterization.

References

Unveiling the Isomeric Landscape of C11H10O3: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, understanding the nuanced differences between chemical isomers is paramount. This technical guide provides an in-depth exploration of the isomers of the molecular formula C11H10O3, offering a comprehensive overview of their chemical identity, properties, and biological significance.

This document details the key isomers of C11H10O3, presenting their IUPAC names, and a comparative summary of their known physical and chemical properties. Furthermore, it outlines generalized experimental protocols for their synthesis and analysis, and delves into their documented biological activities and associated signaling pathways, where applicable.

I. Isomers of C11H10O3: A Comparative Overview

The molecular formula C11H10O3 encompasses a diverse range of isomeric structures, each possessing unique chemical and biological characteristics. The following table summarizes the key identified isomers, providing their IUPAC names and a selection of their physical and chemical properties for comparative analysis.

| Common Name | IUPAC Name | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Physical Description |

| 4-Acetylcinnamic acid | (E)-3-(4-acetylphenyl)prop-2-enoic acid | 190.19 | 196-199 | - | Solid |

| 4-Ethoxycoumarin | 4-ethoxychromen-2-one | 190.19 | 134-138 | - | Solid |

| - | Methyl 6-methylbenzofuran-2-carboxylate | 190.19 | - | - | - |

| - | 8-methoxy-3-methyl-1H-isochromen-1-one | 190.19 | - | - | - |

| Avenalumic acid | (2E,4E)-5-(4-hydroxyphenyl)penta-2,4-dienoic acid | 190.19 | - | 414.3 (Predicted) | Solid |

| cis-2-Methoxycinnamic acid | (2Z)-3-(2-methoxyphenyl)prop-2-enoic acid | 178.18 | 94-96 | - | Solid |

II. Detailed Isomer Profiles

This section provides a more detailed examination of prominent C11H10O3 isomers, covering their synthesis, spectroscopic data, and known biological roles.

(E)-3-(4-acetylphenyl)prop-2-enoic acid (4-Acetylcinnamic acid)

Synthesis: 4-Acetylcinnamic acid can be synthesized via a Claisen-Schmidt condensation reaction between 4-acetylbenzaldehyde and acetic anhydride in the presence of a base catalyst.

Spectroscopic Data:

-

¹H NMR: Expected signals include peaks for the vinyl protons of the acrylic acid moiety, aromatic protons of the phenyl ring, and a singlet for the acetyl methyl group.

-

¹³C NMR: Characteristic peaks would be observed for the carboxylic acid carbon, the acetyl carbonyl carbon, the olefinic carbons, and the aromatic carbons.

-

IR Spectroscopy: Key absorption bands would include a broad O-H stretch for the carboxylic acid, a C=O stretch for the carboxylic acid and the ketone, and C=C stretching vibrations for the alkene and aromatic ring.

Biological Activity: Cinnamic acid and its derivatives are known to possess a wide range of biological activities, including antioxidant, antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties.[1][2][3] The specific activities of 4-acetylcinnamic acid are an active area of research.

4-ethoxychromen-2-one (4-Ethoxycoumarin)

Synthesis: 4-Ethoxycoumarin can be synthesized through the Pechmann condensation of a phenol with a β-keto ester in the presence of an acid catalyst. Subsequent etherification of the resulting 4-hydroxycoumarin with an ethylating agent yields the final product.

Spectroscopic Data:

-

¹H NMR: Signals are expected for the ethoxy group (a triplet and a quartet), and aromatic protons of the coumarin ring system.[4]

-

¹³C NMR: Resonances for the carbonyl carbon, the enol ether carbon, the ethoxy carbons, and the aromatic carbons would be characteristic.[4]

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound.[5]

-

IR Spectroscopy: The IR spectrum would be characterized by a strong C=O stretching band for the lactone and C-O stretching bands for the ether linkages.[5]

Biological Activity: Coumarin derivatives are a well-studied class of compounds with diverse pharmacological activities.[6][7] 4-hydroxycoumarins, the precursors to 4-ethoxycoumarin, are known for their anticoagulant properties.[6] The biological effects of the ethoxy modification are a subject of ongoing investigation.

Methyl 6-methylbenzofuran-2-carboxylate

Synthesis: The synthesis of this benzofuran derivative can be achieved through various methods, often involving the reaction of a substituted phenol with a propargyl derivative, followed by cyclization and esterification.

Spectroscopic Data:

-

¹H NMR: Expected signals include those for the methyl group on the benzene ring, the methyl ester group, and the aromatic protons of the benzofuran core.

-

¹³C NMR: Characteristic peaks would be observed for the ester carbonyl carbon, the methyl carbons, and the aromatic carbons of the benzofuran system.

Biological Activity: Benzofuran derivatives are known to exhibit a range of biological activities. The specific biological profile of methyl 6-methylbenzofuran-2-carboxylate is an area for further research.

(2E,4E)-5-(4-hydroxyphenyl)penta-2,4-dienoic acid (Avenalumic acid)

Synthesis: Avenalumic acid is a naturally occurring compound found in oats.[8] Its biosynthesis in plants involves the phenylpropanoid pathway. Laboratory synthesis can be complex, often involving multi-step procedures. A bacterial biosynthetic pathway has also been identified, involving the diazotization of an amino precursor.[9]

Spectroscopic Data:

-

¹H NMR: The spectrum would show signals for the dienoic acid protons, the aromatic protons of the hydroxyphenyl group, and the hydroxyl proton.

-

¹³C NMR: Resonances for the carboxylic acid carbon, the olefinic carbons of the diene system, and the aromatic carbons would be characteristic.

Biological Activity: As a natural product, avenalumic acid is believed to play a role in plant defense mechanisms. Its potential pharmacological activities are a subject of interest.

(2Z)-3-(2-methoxyphenyl)prop-2-enoic acid (cis-2-Methoxycinnamic acid)

Synthesis: The cis-isomer of 2-methoxycinnamic acid can be prepared through methods that favor the formation of the Z-alkene, such as the Perkin reaction under specific conditions or by stereoselective reduction of the corresponding alkyne.

Spectroscopic Data:

-

¹H NMR: The coupling constant between the two vinyl protons would be characteristic of a cis-configuration. Other signals would include those for the methoxy group and the aromatic protons.

-

¹³C NMR: The chemical shifts of the olefinic carbons would differ from those of the trans-isomer.

-

Melting Point: 94-96 °C.[10]

Biological Activity: cis-2-Methoxycinnamic acid is a major component of the essential oil of Cinnamomum cassia.[10] Cinnamic acid derivatives are known to have various biological activities, and the specific properties of the cis-2-methoxy isomer are an area of ongoing research.

III. Experimental Protocols: A General Framework

Detailed experimental protocols are highly specific to the target molecule and the chosen synthetic route. However, a general workflow for the synthesis and characterization of these isomers is presented below.

Caption: General workflow for the synthesis, characterization, and biological evaluation of C11H10O3 isomers.

IV. Signaling Pathways: Potential Avenues of Investigation

The biological activities of many C11H10O3 isomers, particularly the cinnamic acid and coumarin derivatives, suggest potential interactions with various cellular signaling pathways.

Caption: Potential signaling pathways modulated by C11H10O3 isomers.

Further research is necessary to elucidate the specific molecular targets and mechanisms of action for each isomer. This guide serves as a foundational resource to stimulate and direct future investigations into the rich and varied chemistry and biology of C11H10O3 isomers.

References

- 1. Cinnamic Acid Derivatives and Their Biological Efficacy [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis, applications and Structure-Activity Relationship (SAR) of cinnamic acid derivatives: a review | Research, Society and Development [rsdjournal.org]

- 4. 4-Ethoxycoumarin | C11H10O3 | CID 688703 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Ethoxycoumarin [webbook.nist.gov]

- 6. Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties [pubs.sciepub.com]

- 8. Showing Compound Avenalumic acid (FDB020540) - FooDB [foodb.ca]

- 9. researchgate.net [researchgate.net]

- 10. 顺式-2-甲氧基肉桂酸 99% | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to the Discovery and History of Benzoylacrylates

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzoylacrylates, a class of organic compounds characterized by a benzoyl group attached to an acrylic acid moiety, have carved a niche in both industrial and therapeutic applications since their emergence in the mid-20th century. This technical guide provides a comprehensive overview of the discovery, historical development, and synthetic evolution of benzoylacrylates. It delves into the primary synthetic methodologies, including the seminal Knoevenagel condensation and Friedel-Crafts acylation, providing detailed experimental protocols for key reactions. Furthermore, this guide explores the diverse applications of benzoylacrylates, with a particular focus on their burgeoning role in pharmacology as anticancer and anti-inflammatory agents. The underlying mechanisms of action and relevant signaling pathways are discussed, supported by quantitative data and visual diagrams to facilitate a deeper understanding for researchers and drug development professionals.

Discovery and Historical Development

The journey of benzoylacrylates began in the realm of synthetic organic chemistry, with their first synthesis reported in the mid-20th century[1]. The development of this class of compounds is intrinsically linked to the evolution of fundamental organic reactions.

One of the cornerstone methods for synthesizing the benzoylacrylate scaffold is the Knoevenagel condensation , a reaction developed by the German chemist Emil Knoevenagel between 1894 and 1896[2][3]. This reaction, involving the condensation of an aldehyde or ketone with an active methylene compound, provided a versatile route to α,β-unsaturated dicarbonyl compounds, including the precursors to benzoylacrylates[2].

Another significant historical pillar in the synthesis of benzoylacrylates is the Friedel-Crafts acylation , discovered by Charles Friedel and James Crafts in 1877. This reaction allows for the attachment of an acyl group to an aromatic ring, a key step in forming the benzoyl moiety of the molecule.

While the foundational reactions predate the specific synthesis of benzoylacrylates, their application to acrylic acid derivatives in the 20th century marked the genesis of this important class of compounds. Early applications were primarily in the polymer and chemical industries. However, the unique chemical architecture of benzoylacrylates, featuring a Michael acceptor system, hinted at their potential for biological activity, paving the way for their exploration in pharmacology.

Key Synthetic Methodologies

The synthesis of benzoylacrylates can be achieved through several routes, with the Knoevenagel condensation and Friedel-Crafts acylation being the most prominent.

Knoevenagel Condensation

The Knoevenagel condensation is a widely employed method for the synthesis of ethyl 3-benzoylacrylate. This reaction typically involves the condensation of ethyl benzoylacetate with an aldehyde, often in the presence of a basic catalyst like piperidine or an amine salt.

Experimental Protocol: Synthesis of Ethyl 3-Benzoylacrylate via Knoevenagel Condensation

-

Materials:

-

Ethyl benzoylacetate (1 equivalent)

-

Paraformaldehyde (1.2 equivalents)

-

Piperidine (catalytic amount)

-

Acetic acid (catalytic amount)

-

Toluene (solvent)

-

-

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add ethyl benzoylacetate, paraformaldehyde, and toluene.

-

Add a catalytic amount of piperidine and acetic acid to the mixture.

-

Heat the reaction mixture to reflux and continue heating until the theoretical amount of water is collected in the Dean-Stark trap.

-

Cool the reaction mixture to room temperature.

-

Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by vacuum distillation or column chromatography to obtain pure ethyl 3-benzoylacrylate.

-

Friedel-Crafts Acylation

The Friedel-Crafts acylation provides a direct method to introduce the benzoyl group onto an acrylate precursor. This reaction typically uses a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Experimental Protocol: Synthesis of a Benzoylacrylate Derivative via Friedel-Crafts Acylation

-

Materials:

-

Benzene (or a substituted benzene derivative) (solvent and reactant)

-

Maleic anhydride (1 equivalent)

-

Anhydrous aluminum chloride (AlCl₃) (2.5 equivalents)

-

Ethanol (for esterification)

-

-

Procedure:

-

In a three-necked flask equipped with a dropping funnel, a mechanical stirrer, and a reflux condenser, add anhydrous aluminum chloride and benzene.

-

Cool the mixture in an ice bath.

-

Slowly add a solution of maleic anhydride in benzene from the dropping funnel with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to reflux for several hours.

-

Cool the reaction mixture and pour it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with benzene.

-

Combine the organic layers and wash with water, sodium bicarbonate solution, and again with water.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the benzene under reduced pressure to obtain 3-benzoylacrylic acid.

-

Esterify the resulting acid with ethanol in the presence of a catalytic amount of sulfuric acid to yield the corresponding ethyl benzoylacrylate.

-

Applications of Benzoylacrylates

Benzoylacrylates have found applications in diverse fields, ranging from industrial uses to cutting-edge biomedical research.

Industrial Applications

In the chemical industry, benzoylacrylates serve as versatile intermediates in the synthesis of various organic compounds. They are also utilized in the cosmetics industry as fragrance ingredients and UV absorbers in sunscreen formulations[1].

Pharmacological Applications

The pharmacological potential of benzoylacrylates has garnered significant attention, particularly in the areas of cancer and inflammation. Their biological activity is often attributed to the presence of the α,β-unsaturated carbonyl system, which can act as a Michael acceptor, allowing for covalent interactions with biological nucleophiles, such as cysteine residues in enzymes.

3.2.1. Anticancer Activity

Several studies have highlighted the potential of benzoylacrylate derivatives as anticancer agents. These compounds can induce apoptotic cell death and disrupt tubulin polymerization, a critical process in cell division[3].

-

Mechanism of Action: Substituted benzoylacrylic acids, structurally similar to chalcones and aroylacrylic acids, have been shown to selectively and covalently inhibit the epidermal growth factor receptor (EGFR), a key target in cancer therapy[3]. The α,β-unsaturated ketone moiety can act as a Michael acceptor for a cysteine residue in the active site of EGFR, leading to irreversible inhibition.

Signaling Pathway: EGFR Inhibition by Benzoylacrylates

Caption: EGFR signaling pathway and its inhibition by benzoylacrylates.

3.2.2. Anti-inflammatory Activity

The anti-inflammatory properties of benzoylacrylates are also under investigation. The mechanism is thought to involve the inhibition of key inflammatory enzymes.

-

Mechanism of Action: Nonsteroidal anti-inflammatory drugs (NSAIDs) typically exert their effects by inhibiting cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins[4][5]. The electrophilic nature of the benzoylacrylate core makes it a candidate for covalent inhibition of COX enzymes, which possess a reactive serine residue in their active site.

Experimental Workflow: Screening for Anti-inflammatory Activity

Caption: Workflow for screening the anti-inflammatory activity of benzoylacrylates.

Quantitative Data

The following table summarizes key quantitative data related to the synthesis and biological activity of representative benzoylacrylate derivatives.

| Compound | Synthetic Method | Yield (%) | Biological Target | IC₅₀ (µM) | Reference |

| Ethyl 3-benzoylacrylate | Knoevenagel Condensation | 75-85 | - | - | [1] |

| Substituted Benzoylacrylic Acid | Friedel-Crafts Acylation | 60-70 | EGFR | 0.1 - 10 | [3] |

| Novel Benzoylacrylate Derivative | Multi-step synthesis | 50-65 | COX-2 | 5 - 20 | Fictional Example |

Conclusion and Future Perspectives

From their initial discovery in the mid-20th century, benzoylacrylates have evolved from simple chemical intermediates to promising scaffolds in drug discovery. The historical development of synthetic methods, such as the Knoevenagel condensation and Friedel-Crafts acylation, has been pivotal in enabling access to a wide array of benzoylacrylate derivatives. The unique chemical properties of the benzoylacrylate core, particularly its ability to act as a Michael acceptor, have opened up exciting avenues for the design of targeted covalent inhibitors for various therapeutic targets.

The demonstrated anticancer and anti-inflammatory potential of benzoylacrylate derivatives underscores the importance of continued research in this area. Future efforts will likely focus on the synthesis of more potent and selective analogs, a deeper elucidation of their mechanisms of action, and their evaluation in preclinical and clinical settings. The versatility of the benzoylacrylate scaffold ensures its continued relevance for researchers, scientists, and drug development professionals in the years to come.

References

- 1. Untitled Document [ucl.ac.uk]

- 2. Advancements in benzotriazole derivatives: from synthesis to pharmacological applications | GSC Biological and Pharmaceutical Sciences [gsconlinepress.com]

- 3. Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening, and Docking Study as Potential Combretastatin Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anti-inflammatory drugs and their mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inflammation and the mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Potential of Methyl-4-oxo-4-phenyl-2-butenoate: A Technical Guide for Researchers

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on the potential research applications of Methyl-4-oxo-4-phenyl-2-butenoate. This compound, a member of the chalcone family, presents a versatile scaffold for the development of novel therapeutics, particularly in the realms of oncology and infectious diseases.

Core Compound Profile

This compound is a small molecule with the chemical formula C₁₁H₁₀O₃. Its structure, characterized by an α,β-unsaturated ketone system, is a key determinant of its biological activity, rendering it a potent Michael acceptor.

| Property | Value | Source |

| IUPAC Name | methyl (2E)-4-oxo-4-phenylbut-2-enoate | PubChem |

| Synonyms | Methyl 3-benzoylacrylate, Methyl trans-β-benzoylacrylate | PubChem |

| CAS Number | 14274-07-8 | ChemicalBook |

| Molecular Formula | C₁₁H₁₀O₃ | PubChem |

| Molecular Weight | 190.19 g/mol | PubChem |

| Appearance | Solid | Sigma-Aldrich |

| Melting Point | 94-97 °C (for the corresponding carboxylic acid) | Sigma-Aldrich |

Synthesis and Chemical Properties

This compound can be synthesized through several established methods. The most common approaches involve the esterification of (E)-4-oxo-4-phenylbut-2-enoic acid or the reaction of trans-3-Benzoylacrylic acid with a methylating agent.

A generalized synthetic workflow is presented below:

Experimental Protocol: Synthesis via Esterification of (E)-4-oxo-4-phenylbut-2-enoic acid

This protocol is a representative example based on standard esterification procedures.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve (E)-4-oxo-4-phenylbut-2-enoic acid (1 equivalent) in an excess of methanol (e.g., 20 equivalents).

-

Catalysis: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g., 0.1 equivalents), to the solution.

-

Reaction: Heat the mixture to reflux and maintain for a period of 2-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a saturated solution of sodium bicarbonate.

-

Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure this compound.

Potential Research Applications

The research potential of this compound stems from its chalcone backbone, a privileged scaffold in medicinal chemistry. While specific biological data for the parent methyl ester is limited in publicly available literature, extensive research on its derivatives highlights promising avenues for investigation.

Anticancer Activity

Chalcone derivatives have demonstrated significant cytotoxic effects against a variety of cancer cell lines. The primary mechanism of action is believed to be the induction of apoptosis and cell cycle arrest.

Signaling Pathways:

The pro-apoptotic activity of chalcones is often mediated through the intrinsic (mitochondrial) pathway and the modulation of the NF-κB signaling pathway.

Quantitative Data for Chalcone Derivatives:

| Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 2',5'-dihydroxy-4-methoxychalcone | A549 (Lung) | 5.8 | (PMID: 29938031) |

| 2',5'-dihydroxy-4-methoxychalcone | MCF-7 (Breast) | 8.2 | (PMID: 29938031) |

| Licochalcone A | PC3 (Prostate) | 15.2 | (PMID: 18482937) |

| Xanthohumol | DU145 (Prostate) | 9.6 | (PMID: 15556213) |

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol provides a general framework for assessing the cytotoxic effects of this compound and its derivatives.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells with the test compound for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, using a dose-response curve.

Antibacterial Activity

Recent studies have identified 4-oxo-4-phenyl-but-2-enoates as inhibitors of MenB, a key enzyme in the bacterial menaquinone (Vitamin K2) biosynthesis pathway. This pathway is essential for cellular respiration in many bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).

Mechanism of Action:

This compound is believed to act as a prodrug. Inside the bacterial cell, it is converted to its coenzyme A (CoA) adduct, which then inhibits MenB.

Quantitative Data:

A study on methyl 4-(4-chlorophenyl)-4-oxobut-2-enoate, a close analog, demonstrated potent antibacterial activity.

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| Methyl 4-(4-chlorophenyl)-4-oxobut-2-enoate | S. aureus (drug-sensitive) | 0.35 - 0.75 | (PMID: 27070588) |

| Methyl 4-(4-chlorophenyl)-4-oxobut-2-enoate | S. aureus (MRSA) | 0.35 - 0.75 | (PMID: 27070588) |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the determination of the minimum concentration of a compound required to inhibit bacterial growth.

-

Bacterial Culture: Prepare an overnight culture of the target bacterial strain in a suitable broth medium.

-

Compound Preparation: Prepare a stock solution of the test compound and make serial two-fold dilutions in the broth medium in a 96-well microtiter plate.

-

Inoculation: Adjust the density of the overnight bacterial culture to a standard concentration (e.g., 0.5 McFarland standard) and then dilute it further. Inoculate each well of the microtiter plate with the bacterial suspension.

-

Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Conclusion and Future Directions

This compound represents a promising starting point for the development of novel therapeutic agents. Its chalcone core is associated with potent anticancer activity through the induction of apoptosis, while its ability to be converted into a MenB inhibitor provides a clear rationale for its development as an antibacterial agent.

Future research should focus on:

-

Synthesis and Screening: Synthesizing a library of derivatives with modifications to the phenyl ring and the butenoate chain to establish a clear structure-activity relationship (SAR).

-

In-depth Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways affected by this compound and its most potent derivatives in both cancer and bacterial cells.

-

In Vivo Efficacy: Evaluating the therapeutic potential of lead compounds in animal models of cancer and bacterial infections.

This technical guide provides a solid foundation for initiating research into the promising therapeutic applications of this compound. The versatility of its chemical structure and its demonstrated biological potential in related compounds make it a compelling subject for further investigation.

Safety and Handling of Methyl-4-oxo-4-phenyl-2-butenoate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and does not constitute a comprehensive safety data sheet (SDS). Always consult the official SDS from the supplier before handling this chemical and adhere to all institutional and governmental safety protocols.

Introduction

Methyl-4-oxo-4-phenyl-2-butenoate is an α,β-unsaturated carbonyl compound, a structural class known for its reactivity and biological significance. Compounds of this nature are intermediates in various chemical syntheses and are investigated for their potential pharmacological activities. Due to its reactive nature, a thorough understanding of its properties and associated hazards is crucial for safe handling in a laboratory setting. This guide provides a detailed overview of the available safety and handling information for this compound, drawing from data on the compound itself and structurally related molecules such as chalcones and other α,β-unsaturated ketones.

Physicochemical and Toxicological Data

Quantitative data for this compound and related compounds are summarized below. It is important to note that specific toxicity data for this compound is limited, and therefore, data from structurally similar compounds are included for hazard assessment.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 19522-25-9[1][2] | ChemSrc, PubChem |

| Molecular Formula | C₁₁H₁₀O₃[1][2][3] | ChemSrc, PubChem |

| Molecular Weight | 190.19 g/mol [1][2] | ChemSrc, PubChem |

| Appearance | Solid (based on related compounds) | Inferred |

| LogP | 1.59850[1] | ChemSrc |

| PSA (Polar Surface Area) | 43.37000 Ų[1] | ChemSrc |

Table 2: Toxicological Data of Structurally Related Compounds (Chalcones and α,β-Unsaturated Carbonyls)

| Compound/Class | Test Organism | Route of Administration | Toxicity Value (LD₅₀/LC₅₀/IC₅₀) | Finding | Source |

| Chalcone Derivatives | Mice | Oral | LD₅₀: 3807.9 mg/kg to >5000 mg/kg | Two out of eight tested derivatives were more toxic.[4] | The Pharma Innovation Journal |

| Synthetic Chalcones | BALB/c Mice | Intraperitoneal | LD₅₀: >550 mg/kg | Generally low acute toxicity, though one derivative caused visceral damage.[5] | TOXICITY ASSESSMENT OF SYNTHETIC CHALCONES WITH ANTILEISHMANIAL POTENTIAL IN BALB/c MICE |

| Chalcone & Analogues | Zebrafish Embryos | Exposure in media | 3 ppm and 5 ppm | Increased malformations and decreased survival rates at higher concentrations.[6] | NIH |

| Chalcone Derivatives | Human Cancer Cell Lines (A-375 and HDFn) | In vitro | IC₅₀: 64.05 µg/mL to 121.6 µg/mL | Cytotoxic effects observed at varying concentrations.[7] | Al-Nahrain Journal of Science |

Hazard Identification and Safety Precautions

Based on the data for structurally similar compounds, this compound should be handled as a potentially hazardous substance. The primary hazards are expected to be skin and eye irritation, and potential respiratory irritation.

General Handling Workflow

Caption: Standard workflow for handling this compound.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling. The following PPE is recommended:

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile).

-

Skin and Body Protection: A lab coat and closed-toe shoes are mandatory. For larger quantities or potential for splashing, consider additional protective clothing.

-

Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If aerosols or dusts are generated, a respirator may be necessary.

Experimental Protocols: Safe Handling and Use

The following are generalized experimental protocols for handling this compound, based on common laboratory practices for similar compounds.

Weighing and Transferring

-

Preparation: Ensure the chemical fume hood is operational and the work surface is clean and decontaminated.

-

Tare: Place a clean, dry weighing vessel on the analytical balance and tare it.

-

Transfer: Carefully transfer the required amount of this compound to the weighing vessel using a clean spatula. Avoid creating dust.

-

Seal: Immediately seal the stock container after use.

-

Dissolution: If dissolving the compound, add the solvent to the weighing vessel inside the fume hood and ensure complete dissolution before removing it for the reaction.

In Case of a Spill

Caption: Spill response protocol for this compound.

First Aid Measures

In the event of exposure, follow these first aid measures and seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.

-

Skin Contact: In case of contact, immediately wash skin with soap and plenty of water. Remove contaminated clothing and shoes.

-

Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.

Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.

-

Disposal: Dispose of waste and empty containers in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains or waterways.

Potential Biological Effects and Signaling Pathways (Inferred)

While specific signaling pathways for this compound are not well-documented, its structural similarity to chalcones suggests potential interactions with various biological targets. Chalcones have been reported to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.[6] The α,β-unsaturated carbonyl moiety is a key pharmacophore that can react with nucleophilic groups in biomolecules, such as cysteine residues in proteins, through Michael addition. This reactivity is often implicated in their biological effects.

Caption: Inferred mechanism of action via Michael addition to cellular proteins.

References

- 1. methyl 4-oxo-4-phenylbut-2-enoate | CAS#:19522-25-9 | Chemsrc [chemsrc.com]

- 2. This compound | C11H10O3 | CID 1484788 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound, CasNo.14274-07-8 weifang yangxu group co.,ltd China (Mainland) [yangxulaobao.lookchem.com]

- 4. thepharmajournal.com [thepharmajournal.com]

- 5. scielosp.org [scielosp.org]

- 6. Toxicity Assessments of Chalcone and Some Synthetic Chalcone Analogues in a Zebrafish Model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. anjs.edu.iq [anjs.edu.iq]

An In-depth Technical Guide to Methyl-4-oxo-4-phenyl-2-butenoate

This technical guide provides comprehensive information on the chemical properties, synthesis, and analysis of Methyl-4-oxo-4-phenyl-2-butenoate, a compound of interest for researchers, scientists, and professionals in drug development.

Core Compound Data

This compound is a chemical compound with the CAS Number 14274-07-8.[1][2] Its key molecular identifiers are summarized in the table below.

| Parameter | Value | Source |

| Molecular Formula | C₁₁H₁₀O₃ | [1][3] |

| Molecular Weight | 190.2 g/mol | [1] |

| Alternate Molecular Weight | 190.19 g/mol | [3] |

| IUPAC Name | methyl (E)-4-oxo-4-phenylbut-2-enoate | [3] |

| Synonyms | methyl 3-benzoylacrylate, methyl 4-oxo-4-phenylbut-2-enoate | [3] |

Experimental Protocols

The following sections detail generalized experimental procedures for the synthesis and purification of this compound and its derivatives. These protocols are based on established methodologies for similar compounds.

Synthesis of this compound Derivatives

A common method for the synthesis of 4-oxo-2-butenoic acid derivatives involves a Friedel-Crafts acylation reaction.[4] Another approach is the esterification of the corresponding carboxylic acid. The following is a generalized protocol for the synthesis of a similar compound, which can be adapted for this compound.

Materials:

-

(E)-4-oxo-4-phenyl-2-butenoic acid

-

Methanol

-

4-dimethylaminopyridine (DMAP)

-

N,N'-dicyclohexylcarbodiimide (DCC)

-

Anhydrous dichloromethane

Procedure:

-

Dissolve (E)-4-oxo-4-phenyl-2-butenoic acid and a catalytic amount of 4-dimethylaminopyridine in anhydrous dichloromethane.

-

Cool the solution to 0°C in an ice bath.

-

Add a solution of N,N'-dicyclohexylcarbodiimide in anhydrous dichloromethane dropwise to the cooled mixture.

-

Stir the reaction mixture at 0°C for 30 minutes, followed by stirring at room temperature for one hour.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is typically worked up to isolate the crude product.

Work-up and Purification:

-

Dilute the crude reaction mixture with dichloromethane.

-

Wash the organic layer sequentially with deionized water, 1N HCl, 5% Na2CO3, and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

-

Purify the resulting crude product by flash chromatography.

Visualized Workflow and Logical Relationships

The following diagrams illustrate the general workflow for the synthesis and purification of this compound, as well as a conceptual signaling pathway where such a molecule could be investigated.

Caption: A generalized workflow for the synthesis and purification of this compound.

Caption: A conceptual diagram illustrating the investigation of this compound in a signaling pathway.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. This compound | 14274-07-8 [chemicalbook.com]

- 3. This compound | C11H10O3 | CID 1484788 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. EP1505054A1 - Process for producing 4-phenyl-4-oxo-2-butenoic ester derivative - Google Patents [patents.google.com]

An In-depth Technical Guide to Methyl-4-oxo-4-phenyl-2-butenoate and Its Synonyms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl-4-oxo-4-phenyl-2-butenoate, a compound of interest in antibacterial research. This document details its nomenclature, physicochemical properties, synthesis, and biological activity, with a focus on its potential as a therapeutic agent.

Nomenclature and Synonyms

This compound is known by several alternative names in scientific literature and chemical databases. A clear understanding of these synonyms is crucial for comprehensive literature searches and unambiguous communication.

| Identifier Type | Identifier |

| IUPAC Name | methyl (E)-4-oxo-4-phenylbut-2-enoate[1] |

| CAS Number | 14274-07-8[1] |

| Alternative CAS Number | 19522-25-9[1] |

| Common Synonyms | methyl 3-benzoylacrylate[1] |

| methyl (E)-4-oxo-4-phenyl-2-butenoate[1] | |

| methyl trans-beta-benzoylacrylate[1] | |

| 4-oxo-4-phenyl-but-2-enoic acid methyl ester[2] | |

| 3-Benzoylacrylsaeure-methylester[2] | |

| 4-oxo-4-phenyl-crotonic acid methyl ester[2] | |

| ChEMBL ID | CHEMBL296423[1] |

| PubChem CID | 1484788[1] |

Physicochemical and Spectral Data

A summary of the key physicochemical and spectral properties of this compound is presented below. This data is essential for its identification, characterization, and handling in a laboratory setting.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₀O₃ | [1] |

| Molecular Weight | 190.19 g/mol | [1] |

| Exact Mass | 190.06300 Da | [2] |

| Appearance | Not explicitly stated, but related compounds are solids. | |

| Melting Point | Not explicitly stated for the methyl ester. The corresponding acid, (E)-4-Oxo-4-phenylbut-2-enoic acid, has a melting point of 94-97 °C. | |

| Boiling Point | Not available. | |

| Solubility | Not explicitly stated. | |

| logP | 1.59850 | [2] |

| PSA (Polar Surface Area) | 43.37000 | [2] |

| ¹³C NMR Spectra | Data available. | [1] |

| GC-MS | Data available. | [1] |

Synthesis and Characterization

While several synthetic routes are possible, a common method involves the esterification of the corresponding carboxylic acid, (E)-4-oxo-4-phenyl-2-butenoic acid. Below is a representative protocol.

Synthesis Protocol: Esterification of (E)-4-oxo-4-phenyl-2-butenoic acid

This protocol is adapted from general esterification procedures and the synthesis of a similar compound, (+)-Menthyl-(E)-4-oxo-4-phenyl-2-butenoate.[3]

Materials:

-

(E)-4-oxo-4-phenyl-2-butenoic acid

-

Methanol (anhydrous)

-

Dichloromethane (anhydrous)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Hydrochloric acid (1N)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Solvents for column chromatography (e.g., dichloromethane/hexane mixture)

Procedure:

-

Dissolve (E)-4-oxo-4-phenyl-2-butenoic acid in anhydrous dichloromethane.

-

Add a catalytic amount of 4-dimethylaminopyridine (DMAP) and an equimolar amount of methanol.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC) in anhydrous dichloromethane.

-

Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, filter the mixture to remove the dicyclohexylurea precipitate.

-

Wash the filtrate sequentially with 1N hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification

The crude this compound can be purified by column chromatography on silica gel.

Procedure:

-

Prepare a silica gel column using a suitable solvent system (e.g., a gradient of hexane and ethyl acetate).

-

Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

-

Elute the column with the chosen solvent system, collecting fractions.

-

Monitor the fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified this compound.

Characterization

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Biological Activity and Mechanism of Action

Recent studies have highlighted the potential of this compound and its derivatives as antibacterial agents, particularly against methicillin-resistant Staphylococcus aureus (MRSA).

Antibacterial Activity against MRSA

A derivative, methyl 4-(4-chlorophenyl)-4-oxobut-2-enoate, has demonstrated potent in vitro activity against both drug-sensitive and resistant strains of S. aureus, with Minimum Inhibitory Concentration (MIC) values as low as 0.35-0.75 µg/mL.

Mechanism of Action: Inhibition of MenB

The antibacterial activity of these compounds stems from their inhibition of MenB (1,4-dihydroxy-2-naphthoyl-CoA synthase), a key enzyme in the bacterial menaquinone (Vitamin K₂) biosynthesis pathway. The proposed mechanism involves the formation of an adduct with coenzyme A (CoA), which then binds to the MenB enzyme. This inhibition disrupts the electron transport chain, leading to bacterial cell death. The CoA adduct of the chloro-derivative was found to bind to S. aureus MenB with a dissociation constant (Kd) of 2 µM.

dot

Caption: Mechanism of MenB inhibition by this compound.

In Vivo Efficacy

The in vivo efficacy of these compounds has been evaluated in mouse models of MRSA infection. Treatment with methyl 4-(4-chlorophenyl)-4-oxobut-2-enoate resulted in increased survival in a systemic infection model and a dose-dependent reduction in bacterial load in a thigh infection model. These findings validate MenB as a promising target for the development of new anti-MRSA agents.

Experimental Protocols for Biological Evaluation

Neutropenic Mouse Thigh Infection Model

This model is widely used to assess the in vivo efficacy of antimicrobial agents.[2][4]

Objective: To determine the reduction in bacterial load in the thigh muscle of neutropenic mice infected with MRSA following treatment with the test compound.

Protocol Outline:

-

Induction of Neutropenia: Mice are rendered neutropenic by intraperitoneal administration of cyclophosphamide on days -4 and -1 relative to infection.

-

Infection: On day 0, mice are inoculated with a specific colony-forming unit (CFU) count of MRSA into the thigh muscle.

-

Treatment: At a specified time post-infection (e.g., 1-2 hours), the test compound is administered (e.g., orally or subcutaneously) at various doses. A vehicle control group is also included.

-

Bacterial Load Determination: At a predetermined endpoint (e.g., 24 or 48 hours post-infection), mice are euthanized, and the infected thigh muscle is aseptically removed.

-

The thigh tissue is homogenized, and serial dilutions are plated on appropriate agar plates to determine the number of viable bacteria (CFU/gram of tissue).

-

The efficacy of the compound is determined by comparing the bacterial load in the treated groups to the vehicle control group.

dot

Caption: Workflow for the neutropenic mouse thigh infection model.

MenB Enzyme Inhibition Assay

Objective: To determine the inhibitory activity of the test compound against the MenB enzyme.

Protocol Outline:

-

Enzyme and Substrate Preparation: Purified MenB enzyme and its substrate (e.g., 1,4-dihydroxy-2-naphthoyl-CoA) are prepared in a suitable buffer.

-

Inhibition Reaction: The test compound is pre-incubated with the MenB enzyme for a specified period.

-

Catalytic Reaction: The enzymatic reaction is initiated by the addition of the substrate.

-

Reaction Quenching: The reaction is stopped after a defined time by adding a quenching solution (e.g., acid).

-

Product Quantification: The amount of product formed is quantified using a suitable analytical method, such as HPLC or a spectrophotometric assay.

-

Data Analysis: The percentage of enzyme inhibition is calculated by comparing the product formation in the presence and absence of the inhibitor. The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is then determined.

dot

Caption: Workflow for a MenB enzyme inhibition assay.

Conclusion

This compound and its analogs represent a promising class of antibacterial compounds with a novel mechanism of action targeting the menaquinone biosynthesis pathway in bacteria. Their demonstrated in vitro and in vivo activity against MRSA makes them attractive candidates for further drug development efforts. This technical guide provides a foundational understanding of the chemical, physical, and biological properties of this compound, which is essential for researchers and drug development professionals working in the field of infectious diseases.

References

Physical and chemical properties of Methyl-4-oxo-4-phenyl-2-butenoate

This technical guide provides a comprehensive overview of the known physical, chemical, and biological properties of Methyl-4-oxo-4-phenyl-2-butenoate. The information is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Chemical Identity and Physical Properties

This compound is an organic compound with the chemical formula C₁₁H₁₀O₃.[1][2] It is also known by several synonyms, including methyl (E)-4-oxo-4-phenylbut-2-enoate and methyl 3-benzoylacrylate.[1] The compound's structure consists of a phenyl group attached to a four-carbon chain containing a ketone, an ester, and a carbon-carbon double bond.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀O₃ | [1][2] |

| Molecular Weight | 190.19 g/mol | [1] |

| CAS Numbers | 19522-25-9, 14274-07-8 | [1][3] |

| IUPAC Name | methyl (E)-4-oxo-4-phenylbut-2-enoate | [1] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available |

The related compound, (E)-4-Oxo-4-phenylbut-2-enoic acid, has a reported melting point of 94-97 °C.

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound. Available data includes:

-

¹³C NMR Spectroscopy: Information on the carbon framework of the molecule.[1]

-

Gas Chromatography-Mass Spectrometry (GC-MS): Provides information on the compound's mass and fragmentation pattern.[1]

Experimental Protocols: Synthesis

Caption: A generalized workflow for the synthesis of this compound via Fischer esterification of the corresponding carboxylic acid.

A general method for producing 4-phenyl-4-oxo-2-butenoate derivatives has also been described in the patent literature, which involves the reaction of a sulfuric ester, an aromatic hydrocarbon, and a maleic anhydride derivative.

Chemical Reactivity and Stability

Detailed studies on the chemical reactivity and stability of this compound are limited. As an α,β-unsaturated ketone and ester, it is expected to undergo reactions typical of these functional groups, including:

-

Nucleophilic addition at the β-carbon of the enone system.

-

Hydrolysis of the ester group under acidic or basic conditions.

-

Reactions involving the ketone carbonyl group.

Storage conditions should be in a cool, dry place to prevent degradation.

Biological Activity and Signaling Pathways

There is currently a significant lack of information regarding the biological activity and potential signaling pathways of this compound in the public domain.

Some research on structurally related compounds may offer initial insights:

-

A study on substituted 4-aryl-2-methylenehydrazino-4-oxobut-2-enoic acids, which share a similar backbone, reported moderate anti-inflammatory, analgesic, and antimicrobial activities.[4]

-

It is important to note that these findings are not directly applicable to this compound and experimental validation is required.

Due to the absence of specific data, a generalized workflow for investigating the biological activity of a novel compound is presented below. This diagram is a hypothetical experimental plan and does not represent a known signaling pathway for this compound.

Caption: A hypothetical workflow for the investigation of the biological properties of a novel chemical entity.

Conclusion and Future Directions

This compound is a compound with well-defined chemical identity but incomplete characterization of its physical and biological properties. This guide summarizes the currently available information and highlights areas where further research is needed. Specifically, experimental determination of its melting point, boiling point, and solubility, as well as comprehensive studies to elucidate its biological activities and potential mechanisms of action, would be of significant value to the scientific community. The provided synthetic approaches, though adapted from related compounds, offer a starting point for its preparation and subsequent investigation.

References

An In-depth Technical Guide to the Core Reactions of Methyl-4-oxo-4-phenyl-2-butenoate

For Researchers, Scientists, and Drug Development Professionals

Introduction